molecular formula C11H16N4O B181797 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 92808-20-3

1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B181797
CAS No.: 92808-20-3
M. Wt: 220.27 g/mol
InChI Key: CGLNAGNYUPXMKH-UHFFFAOYSA-N
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Description

1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C11H16N4O It is characterized by the presence of a piperazine ring substituted with a 5-aminopyridinyl group and an ethanone moiety

Scientific Research Applications

1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multi-step reactions. One common method includes the reaction of 5-aminopyridine with piperazine under controlled conditions to form the intermediate, which is then reacted with ethanone derivatives to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(5-Aminopyridin-2-yl)piperazin-2-one
  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one

Comparison: Compared to similar compounds, 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the presence of the ethanone moiety may enhance its ability to interact with certain molecular targets, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

1-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLNAGNYUPXMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588525
Record name 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92808-20-3
Record name 1-[4-(5-Amino-2-pyridinyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92808-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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